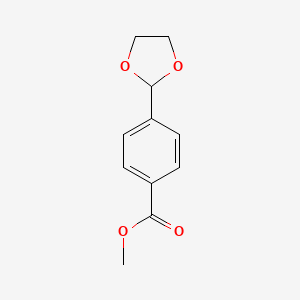

Methyl 4-(1,3-dioxolan-2-yl)benzoate

描述

Methyl 4-(1,3-dioxolan-2-yl)benzoate is an ester derivative of benzoic acid featuring a 1,3-dioxolane ring attached to the para position of the aromatic ring via a methylene group. This compound is of significant interest in organic synthesis due to its role as a protected aldehyde intermediate and its utility in constructing complex molecules.

Synthesis: The compound is synthesized through a nucleophilic substitution reaction. For example, Methyl 4-(4-(1,3-dioxolan-2-yl)benzyloxy)benzoate (a structurally related derivative) was prepared by refluxing p-hydroxybenzoic acid methyl ester with 4-(1,3-dioxolan-2-yl)benzyl bromide in the presence of K₂CO₃ and 18-crown-6 in acetone, followed by purification via extraction and solvent evaporation . The 1,3-dioxolane group acts as a protective moiety for carbonyl functionalities, enhancing stability during synthetic processes.

属性

分子式 |

C11H12O4 |

|---|---|

分子量 |

208.21 g/mol |

IUPAC 名称 |

methyl 4-(1,3-dioxolan-2-yl)benzoate |

InChI |

InChI=1S/C11H12O4/c1-13-10(12)8-2-4-9(5-3-8)11-14-6-7-15-11/h2-5,11H,6-7H2,1H3 |

InChI 键 |

BNHGKLCJHMOJSX-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC=C(C=C1)C2OCCO2 |

产品来源 |

United States |

相似化合物的比较

Ethyl 3-((1,3-dioxolan-2-yl)methyl)benzoate (3ac)

- Structure : Features a 1,3-dioxolane group at the meta position (vs. para in the target compound) and an ethyl ester (vs. methyl).

- Synthesis : Prepared via nickel-catalyzed reductive alkylation of ethyl 3-bromobenzoate with 2-bromomethyl-1,3-dioxolane at 80°C for 19–23 hours, yielding 53–66% as a yellow oil .

- Key Difference : The meta substitution and ethyl ester group reduce crystallinity compared to the para-substituted methyl derivative.

Methyl 4-((2-((1,3-dioxolan-2-yl)methyl)-4,5-dimethoxyphenyl)amino)benzoate (C2-Gc8)

- Structure: Combines a 1,3-dioxolane group with dimethoxy and amino substituents.

- Synthesis : Achieved in 73% yield via a multi-step route involving lignin-derived intermediates.

- Applications : Investigated in lignin biorefining for amine production, highlighting the role of dioxolane in stabilizing reactive intermediates .

Piperazine-Linked Quinoline Derivatives (C1–C7)

- Structure: Methyl benzoate derivatives with piperazine-linked quinoline substituents (e.g., bromophenyl, chlorophenyl).

- Synthesis : Synthesized via coupling reactions in acetic acid, yielding crystalline solids.

- Key Difference: The quinoline-piperazine backbone enhances biological activity (e.g., antimicrobial properties) but complicates synthetic workflows compared to simpler dioxolane derivatives .

Functional Group Comparisons

Benzimidazole Derivatives

Ureido Derivatives

- Example : Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate.

- Synthesis : Prepared via urea-forming reactions with yields of 31–44%.

- Applications : Explored as histone deacetylase (HDAC) inhibitors, emphasizing the role of bulky substituents in drug design .

Physicochemical and Spectral Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。